3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Description

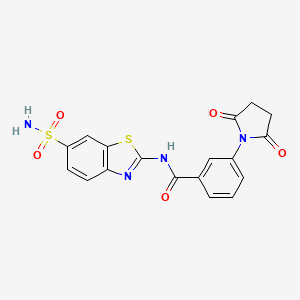

This compound features a benzamide core substituted with a 2,5-dioxopyrrolidinyl group at the 3-position and a 6-sulfamoyl-1,3-benzothiazol-2-yl moiety at the amide nitrogen.

Properties

IUPAC Name |

3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14N4O5S2/c19-29(26,27)12-4-5-13-14(9-12)28-18(20-13)21-17(25)10-2-1-3-11(8-10)22-15(23)6-7-16(22)24/h1-5,8-9H,6-7H2,(H2,19,26,27)(H,20,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQDJMEZBOLKXGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=CC(=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

Introduction of the Sulfamoyl Group: Sulfamoylation can be performed using sulfamoyl chloride in the presence of a base.

Coupling with Benzamide: The benzothiazole derivative can be coupled with a benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Attachment of the Pyrrolidinone Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfamoyl or benzothiazole moieties.

Reduction: Reduction reactions could target the carbonyl groups in the pyrrolidinone or benzamide structures.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzothiazole or benzamide rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted analogs.

Scientific Research Applications

Chemistry

Catalysis: The compound could serve as a ligand in coordination chemistry.

Material Science:

Biology and Medicine

Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Biochemistry: Used as a probe to study enzyme interactions or protein binding.

Industry

Chemical Industry: Utilized in the synthesis of more complex molecules.

Pharmaceutical Industry: Potential use in drug development and formulation.

Mechanism of Action

The mechanism of action for 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)

Biological Activity

The compound 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Dioxopyrrolidine moiety : This part contributes to the compound's reactivity and biological activity.

- Benzothiazole ring : Known for various biological activities, including antibacterial and anticancer properties.

- Sulfonamide group : Often associated with antibacterial activity.

Molecular Formula

Molecular Weight

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds similar to the target compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli . The sulfonamide component is particularly noted for its antibacterial effects due to its ability to inhibit bacterial folic acid synthesis.

Antitumor Activity

Benzothiazole derivatives have been evaluated for their antitumor potential. In vitro studies have demonstrated that certain benzothiazole compounds exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant potential of compounds related to the dioxopyrrolidine structure. For example, N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1) has shown broad-spectrum anticonvulsant activity in animal models, indicating that similar structural motifs may confer neuroprotective properties .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of benzothiazole derivatives, researchers found that modifications to the benzothiazole core significantly enhanced activity against E. coli and Pseudomonas aeruginosa. The presence of a sulfonamide group was crucial for maintaining high levels of activity .

Case Study 2: Antitumor Activity

A series of benzothiazole derivatives were tested against human tumor cell lines. The results indicated that compounds with dioxopyrrolidine substitutions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The study concluded that structural modifications could lead to improved therapeutic agents for cancer treatment .

Case Study 3: Neuropharmacology

In evaluating the anticonvulsant properties of related compounds, AS-1 demonstrated significant protective effects in multiple seizure models. This suggests that derivatives with similar structures might be promising candidates for treating epilepsy .

Summary of Key Findings

The biological activity of this compound is thought to involve:

- Inhibition of Enzymes : Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Induction of Apoptosis : By triggering apoptotic pathways in cancer cells.

- Neuroprotective Effects : Potential modulation of neurotransmitter systems contributing to seizure control.

Comparison with Similar Compounds

Structural Analog: 3-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)benzamide

Key Differences :

- Substituents on Benzothiazole : The compared compound (CAS: 868375-23-9) contains 3-ethyl, 4,6-difluoro substituents on the benzothiazole ring, whereas the target compound has a 6-sulfamoyl group .

- Electronic Effects : The sulfamoyl group is electron-withdrawing, enhancing solubility (TPSA = 95.4 in the analog vs. likely higher in the target due to -SO₂NH₂), while ethyl/fluoro groups increase lipophilicity (XLogP3 = 2.9 in the analog; target may have lower LogP) .

- Biological Implications : Ethyl/fluoro substituents in the analog may improve membrane permeability but reduce specificity. The sulfamoyl group in the target compound could favor interactions with polar enzyme active sites (e.g., kinases or proteases).

Table 1: Molecular Property Comparison

| Property | Target Compound (6-sulfamoyl) | Analog (3-ethyl-4,6-difluoro) |

|---|---|---|

| Molecular Weight | ~415 g/mol (estimated) | 415.4 g/mol |

| XLogP3 | Likely <2.9 | 2.9 |

| TPSA | >95.4 | 95.4 |

| Hydrogen Bond Acceptors | 6 (estimated) | 6 |

Functional Analog: 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

Key Differences :

- Core Structure : MPPB uses a benzamide scaffold with a 2,5-dimethylpyrrole substituent instead of a benzothiazole-sulfamoyl group .

- Biological Activity: MPPB enhances monoclonal antibody production by suppressing cell growth and altering glycosylation. The dimethylpyrrole group is critical for activity, suggesting a SAR distinct from the target compound’s sulfamoyl-benzothiazole motif .

- Mechanistic Divergence : While MPPB modulates cellular metabolism (e.g., glucose uptake), the target compound’s sulfamoyl group may target sulfonamide-sensitive enzymes (e.g., carbonic anhydrase), implying different therapeutic applications.

Table 2: Functional Comparison

| Parameter | Target Compound (6-sulfamoyl) | MPPB (Dimethylpyrrole) |

|---|---|---|

| Primary Biological Role | Potential enzyme inhibition | Antibody production enhancer |

| Key Substituent | 6-sulfamoyl-benzothiazole | 2,5-dimethylpyrrole |

| Solubility | High (polar sulfamoyl) | Moderate (lipophilic pyrrole) |

| SAR Highlight | Sulfamoyl enhances target binding | Dimethylpyrrole optimizes metabolic effects |

General SAR Trends

- Dioxopyrrolidinyl Group : Present in both the target compound and MPPB, this moiety may stabilize protein interactions via hydrogen bonding or covalent modification .

- Benzothiazole vs.

- Substituent Effects : Electron-withdrawing groups (e.g., sulfamoyl) improve solubility and target specificity, while alkyl/fluoro groups enhance lipophilicity and membrane penetration .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 3-(2,5-dioxopyrrolidin-1-yl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide?

- Methodological Answer : The synthesis involves multi-step reactions, typically starting with retrosynthetic analysis to identify precursors (e.g., benzothiazole and pyrrolidine derivatives). Key steps include coupling reactions (e.g., amide bond formation between the benzamide core and sulfamoyl benzothiazole) and functional group modifications. For example, nucleophilic substitution reactions may require polar aprotic solvents (e.g., DMF) to stabilize intermediates . Purification often employs column chromatography, with yields optimized by controlling reaction time and temperature .

Q. How can the molecular structure of this compound be confirmed?

- Methodological Answer : Structural elucidation relies on NMR spectroscopy (¹H, ¹³C, and 2D techniques for connectivity), mass spectrometry (HRMS for molecular weight), and X-ray crystallography for 3D conformation analysis. For instance, NMR can resolve the sulfamoyl group’s proton environment (δ ~3.3 ppm for NH₂) and the dioxopyrrolidinyl ring’s carbonyl signals (δ ~170-175 ppm) .

Q. What analytical techniques are critical for monitoring reaction progress?

- Methodological Answer : HPLC with UV detection is used to track intermediate formation and purity. Thin-layer chromatography (TLC) provides rapid feedback during synthesis, while FT-IR confirms functional group transformations (e.g., C=O stretch at ~1650 cm⁻¹ for amides) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the final synthesis step?

- Methodological Answer : Statistical experimental design (e.g., Box-Behnken or central composite design ) identifies critical variables (temperature, solvent ratio, catalyst loading). For example, a study on similar benzothiazole derivatives found that lowering reaction temperatures from 80°C to 50°C reduced unwanted dimerization by 30% . Solvent polarity adjustments (e.g., switching from THF to DCM) may also suppress side reactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). A systematic approach includes:

- Dose-response profiling across multiple models (e.g., cancer vs. microbial cells).

- Molecular docking simulations to predict target binding (e.g., kinase or protease inhibition).

- Meta-analysis of structural analogs (e.g., comparing sulfamoyl vs. bromo-substituted benzothiazoles ).

Q. How does the sulfamoyl group influence the compound’s interaction with biological targets?

- Methodological Answer : The sulfamoyl moiety enhances hydrogen bonding with enzyme active sites. For example, in a study on benzothiazole derivatives, replacing a methoxy group with sulfamoyl increased inhibitory activity against carbonic anhydrase IX (IC₅₀ from 12 μM to 0.8 μM) due to stronger polar interactions .

Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., variable enzyme inhibition), validate using orthogonal assays (e.g., SPR for binding kinetics) .

- Safety Protocols : Adhere to Chemical Hygiene Plans for handling reactive intermediates (e.g., sulfamoyl chlorides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.